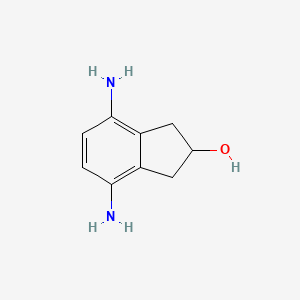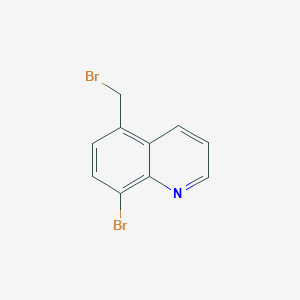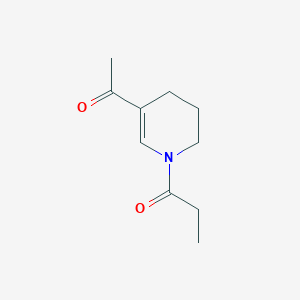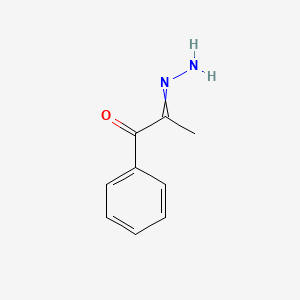
1,2-Propanedione, 1-phenyl-, 2-hydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Propanedione, 1-phenyl-, 2-hydrazone is an organic compound with the molecular formula C9H10N2O It is a derivative of 1-phenyl-1,2-propanedione, where the carbonyl group at the second position is replaced by a hydrazone group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2-Propanedione, 1-phenyl-, 2-hydrazone can be synthesized through the reaction of 1-phenyl-1,2-propanedione with hydrazine. The reaction typically involves mixing the diketone with hydrazine hydrate in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The reaction proceeds via the formation of a hydrazone intermediate, which is then isolated and purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Propanedione, 1-phenyl-, 2-hydrazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the hydrazone group to an amine.
Substitution: The hydrazone group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Oximes or nitriles.
Reduction: Amines.
Substitution: Various substituted hydrazones or hydrazides.
Applications De Recherche Scientifique
1,2-Propanedione, 1-phenyl-, 2-hydrazone has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Studied for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,2-Propanedione, 1-phenyl-, 2-hydrazone involves its interaction with specific molecular targets. The hydrazone group can form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the compound can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage and apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Phenyl-1,2-propanedione: The parent compound, which lacks the hydrazone group.
1-Phenyl-1,2-propanedione 2-oxime: An oxime derivative with different reactivity and applications.
1-Phenyl-1,2-propanedione 2-hydrazone: A closely related compound with similar properties.
Uniqueness
1,2-Propanedione, 1-phenyl-, 2-hydrazone is unique due to its hydrazone group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Propriétés
Numéro CAS |
811860-99-8 |
|---|---|
Formule moléculaire |
C9H10N2O |
Poids moléculaire |
162.19 g/mol |
Nom IUPAC |
2-hydrazinylidene-1-phenylpropan-1-one |
InChI |
InChI=1S/C9H10N2O/c1-7(11-10)9(12)8-5-3-2-4-6-8/h2-6H,10H2,1H3 |
Clé InChI |
PFRFFNVMYANEHV-UHFFFAOYSA-N |
SMILES canonique |
CC(=NN)C(=O)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




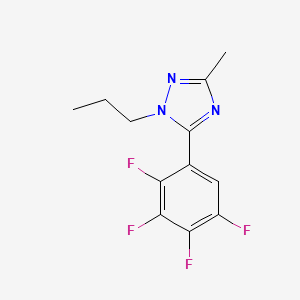
![3-[(2-chlorophenyl)amino]-4H-1,2,4-benzothiadiazin-5-ol 1,1-dioxide](/img/structure/B14205551.png)
![Benzyl [2-(2-methylpropyl)hydrazinyl]acetate](/img/structure/B14205555.png)
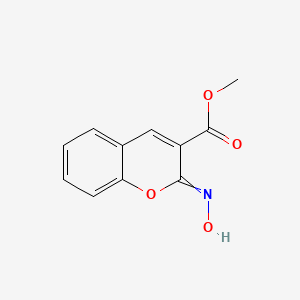
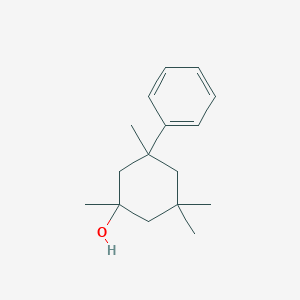
![D-Leucyl-L-alanyl-N-[(2-iodophenyl)methyl]-D-phenylalaninamide](/img/structure/B14205575.png)
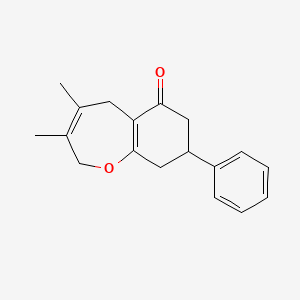
![3-[2-Phenyl-2-(phenylsulfanyl)ethenyl]pyridine](/img/structure/B14205587.png)
